N-[3-(azepan-1-yl)propyl]-1-(methylsulfonyl)piperidine-3-carboxamide
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Overview
Description
N-[3-(azepan-1-yl)propyl]-1-(methylsulfonyl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a methylsulfonyl group and an azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(azepan-1-yl)propyl]-1-(methylsulfonyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-(azepan-1-yl)propan-1-amine with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as methylene chloride, and a reducing agent like sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(azepan-1-yl)propyl]-1-(methylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the molecule or remove specific functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler amines or alcohols.
Scientific Research Applications
N-[3-(azepan-1-yl)propyl]-1-(methylsulfonyl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological systems, particularly those involving piperidine derivatives.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[3-(azepan-1-yl)propyl]-1-(methylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The piperidine ring and the methylsulfonyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-(azepan-1-yl)propan-1-amine
- N-(3-azepan-1-ylpropyl)-N-methyl-4-piperidin-3-ylbenzamide
- N-[3-(azepan-1-yl)propyl]-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide
Uniqueness
N-[3-(azepan-1-yl)propyl]-1-(methylsulfonyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the azepane and piperidine rings, along with the methylsulfonyl group, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C16H31N3O3S |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-1-methylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C16H31N3O3S/c1-23(21,22)19-13-6-8-15(14-19)16(20)17-9-7-12-18-10-4-2-3-5-11-18/h15H,2-14H2,1H3,(H,17,20) |
InChI Key |
ALZXCPDOPFXHNE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NCCCN2CCCCCC2 |
Origin of Product |
United States |
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